4-Bromo-5-fluoro-2-nitrobenzoic acid
Overview
Description
4-Bromo-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid typically involves the nitration of 4-bromo-5-fluorobenzoic acid. The reaction conditions require careful control of temperature and the use of nitrating agents such as concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from simpler aromatic compounds. The process involves halogenation, nitration, and subsequent purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-5-fluoro-2-aminobenzoic acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or other reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or other suitable reagents.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Aminobenzoic acid derivatives.
Substitution: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzoic acid finds applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-5-fluoro-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Bromo-4-fluoro-5-nitrobenzoic acid: Similar structure but different positions of the substituents.
5-Fluoro-2-nitrobenzoic acid: Lacks the bromine atom.
4-Bromo-2-fluoro-5-nitrobenzoic acid: Similar to the compound but with different positions of the substituents.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCMOJSPCGLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652029 | |
Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020717-99-0 | |
Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020717-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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